Acetic acid;iridium;acetate;hexahydrate

Description

Historical Context and Evolution of Research on Acetic acid;iridium;acetate (B1210297);hexahydrate and Related Iridium Acetate Species

The history of iridium acetate complexes is intrinsically linked to the discovery of iridium itself and the subsequent development of its coordination chemistry.

Discovery and Early Chemistry : Iridium was discovered in 1803 by the English chemist Smithson Tennant from the insoluble residue of platinum ores. briandcolwell.comwikipedia.org For many years, its chemistry remained relatively unexplored due to its rarity and inertness. Early work in organoiridium chemistry focused on stable compounds like the binary carbonyl cluster, tetrairidium dodecacarbonyl (Ir₄(CO)₁₂). wikipedia.orgwikipedia.org

Emergence in Catalysis : The pivotal moment for iridium complexes came with their application in industrial catalysis. While the rhodium-catalyzed Monsanto process for producing acetic acid was dominant for decades, research in the late 20th century revealed the potential of iridium. ingentaconnect.commatthey.com Initial studies had suggested iridium was less active than rhodium for methanol (B129727) carbonylation. wikipedia.org However, subsequent research by BP Chemicals demonstrated that a promoted iridium catalyst system was not only highly active but also more stable and efficient under a wider range of conditions. wikipedia.orgsci-hub.se

The Cativa™ Process : This research culminated in the announcement of the Cativa™ process by BP Chemicals in 1996. ingentaconnect.commatthey.com This industrial method for acetic acid production utilizes a promoted iridium/iodide catalyst and offers significant advantages over the preceding rhodium-based technology. sci-hub.setaylorandfrancis.com Key benefits include higher reaction rates, greater stability which allows for operation at lower water concentrations, and a reduction in the formation of by-products. wikipedia.orgtaylorandfrancis.com Iridium acetate can serve as a precursor for the active catalyst in this process. researchgate.net

Evolution into New Fields : The success of the Cativa process spurred broader interest in iridium chemistry. Researchers began to explore iridium acetate and related complexes as versatile precursors for advanced materials. researchgate.net This includes the synthesis of iridium oxide thin films and nanoparticles for applications in electrocatalysis. mdpi.com More recently, research has expanded dramatically into medicinal chemistry, driven by the discovery that organoiridium(III) complexes can possess potent anticancer properties. mdpi.comacs.org

Table 2: Timeline of Key Research Developments

| Year | Development | Significance |

|---|---|---|

| 1803 | Smithson Tennant discovers the element Iridium. briandcolwell.comwikipedia.org | Foundation of all iridium chemistry. |

| 1960s | The rhodium-based Monsanto process for acetic acid synthesis is developed. ingentaconnect.commatthey.com | Sets the industrial standard that iridium-based catalysts would later improve upon. |

| 1996 | BP Chemicals announces the Cativa™ process. ingentaconnect.comsci-hub.se | Commercialization of a highly efficient iridium-catalyzed process for acetic acid production, marking a major milestone for iridium catalysis. |

| c. 2000s | Iridium acetate is increasingly used as a precursor for electrocatalysts. mdpi.com | Research expands into materials science, particularly for energy applications like water splitting. |

| c. 2010s-Present | Intensive investigation of organometallic Iridium(III) complexes as anticancer agents begins. mdpi.comacs.org | A new frontier for iridium complexes emerges in medicinal chemistry and theranostics. |

Academic Significance and Contemporary Research Directions of Iridium Acetate Complexes

The academic and industrial significance of iridium acetate complexes has diversified from a singular focus on catalysis to encompass materials science, electrochemistry, and medicine.

Homogeneous Catalysis : The Cativa process remains a cornerstone of industrial organic chemistry and a subject of academic study. fnpetro.ir Contemporary research continues to investigate the intricate catalytic cycle, the role of various promoters (such as ruthenium, zinc, or indium compounds), and the mechanism of iodide abstraction to enhance reaction rates. acs.orgresearchgate.net Understanding these fundamentals allows for further optimization of acetic acid production and the development of new catalytic transformations.

Electrocatalysis and Materials Science : A prominent area of current research is the use of iridium acetate as a precursor for synthesizing iridium-based electrocatalysts, particularly iridium oxide (IrO₂). mdpi.comrsc.org These materials are among the most active and stable catalysts for the oxygen evolution reaction (OER) in acidic environments, a critical process for producing green hydrogen via proton exchange membrane water electrolysis (PEMWE). rsc.orgrsc.org Research efforts are focused on engineering catalyst morphology, doping with other metals, and controlling the crystal phase to maximize catalytic activity and durability while minimizing the use of the rare and costly iridium. rsc.orgdigitellinc.com

Medicinal Inorganic Chemistry : The field of bioinorganic chemistry has seen a surge of interest in iridium(III) complexes as potential therapeutic agents. mdpi.comresearchgate.net These complexes are explored as alternatives to traditional platinum-based anticancer drugs, offering the possibility of novel mechanisms of action, reduced side effects, and efficacy against platinum-resistant cancers. frontiersin.orgnih.gov By modifying the ligands attached to the iridium center, scientists can tune the compound's biological activity, including its ability to induce cancer cell apoptosis (programmed cell death). nih.govnih.gov

Bioimaging and Theranostics : Leveraging their unique photophysical properties, such as intense and long-lived luminescence, iridium(III) complexes are being developed as probes for bioimaging at the cellular level. nih.govcityu.edu.hk This has led to the emergence of iridium-based "theranostics," single molecules that combine therapeutic action with diagnostic imaging capabilities. nih.gov This approach offers the potential for personalized medicine, enabling real-time monitoring of treatment efficacy. nih.gov

Properties

Molecular Formula |

C14H39Ir3O20- |

|---|---|

Molecular Weight |

1104.1 g/mol |

IUPAC Name |

acetic acid;iridium;acetate;hexahydrate |

InChI |

InChI=1S/7C2H4O2.3Ir.6H2O/c7*1-2(3)4;;;;;;;;;/h7*1H3,(H,3,4);;;;6*1H2/p-1 |

InChI Key |

NZZXRMQAQKJNEM-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O.O.O.[Ir].[Ir].[Ir] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Acetic Acid;iridium;acetate;hexahydrate

Synthetic Routes for Core Iridium Acetate (B1210297) Frameworks

The creation of the fundamental iridium acetate structure typically begins with readily available iridium salts and involves carefully controlled reaction conditions to ensure high yield and purity.

Precursor Selection and Stoichiometric Considerations

The synthesis of iridium acetate often commences with iridium(III) chloride hydrate (B1144303) as the primary precursor. patsnap.comnih.gov This compound is a relatively cost-effective starting material for creating more complex iridium-based structures. nih.gov The process generally involves the reaction of an iridium compound with an alkaline substance in a protic solvent to form an iridium-containing precipitate. google.comgoogle.com

To achieve a low halide content in the final product, which is crucial for many catalytic applications, the synthesis may incorporate silver acetate. The silver ions react with chloride ions to form insoluble silver chloride, which can be easily removed. google.com Another approach to minimize chloride contamination is the reprecipitation of the iridium hydroxide (B78521) intermediate before reacting it with acetic acid. google.com The stoichiometric ratio of the reactants is a critical factor that is carefully controlled to drive the reaction to completion and maximize the yield of the desired iridium acetate complex.

Reaction Conditions and Solvent Systems

The conversion of the iridium-containing precipitate to iridium acetate is typically carried out by reacting it with acetic acid or a mixture including acetic anhydride. google.com This reaction is often performed under reflux conditions, with temperatures exceeding 100°C. For instance, a 60% by weight acetic acid in water solution refluxes at approximately 101 to 112°C, while pure glacial acetic acid boils at about 118°C. google.comgoogleapis.com

The reaction is preferably conducted in an inert gas atmosphere to prevent unwanted side reactions. googleapis.com Protic solvents, such as water and alcohols (e.g., methanol (B129727), ethanol), are commonly used in the initial precipitation step. google.comgoogle.com The reaction time is a crucial parameter, often extending from 8 to 50 hours, to ensure the complete dissolution of the solid precipitate and the formation of a clear iridium acetate solution. googleapis.com Microwave-assisted synthesis has also been explored as a method to shorten reaction times and improve efficiency. patsnap.com

| Parameter | Typical Conditions |

| Precursor | Iridium(III) chloride hydrate patsnap.comnih.gov |

| Reactants | Alkaline compound, Acetic acid/anhydride google.com |

| Solvent | Protic solvents (e.g., water, alcohols) google.comgoogle.com |

| Temperature | >100°C (Reflux) google.comgoogleapis.com |

| Atmosphere | Inert gas googleapis.com |

| Reaction Time | 8 - 50 hours (conventional), shorter with microwave patsnap.comgoogleapis.com |

Isolation and Purification Techniques for Iridium Acetate Complexes

Following the reaction, the iridium acetate can be isolated as a solid from the solution. google.com This is often achieved by removing the solvent under reduced pressure, which results in a sticky paste that is then dried under vacuum. patsnap.com Filtration may be employed to remove any insoluble residues, although a complete reaction typically yields a clear solution with no visible solids. google.comgoogleapis.com

Purification is a critical step to remove impurities, especially halide ions, which can be detrimental to the catalytic activity of the iridium complex. google.com Washing the iridium-containing precipitate with halide-free liquids like water or acetic acid solutions is a common practice. googleapis.com For solutions, ion exchange columns can be used to separate alkali and alkaline earth metal ions as well as residual chloride or bromide ions. google.com The effectiveness of chloride removal can be monitored by testing with silver ions, where the absence of a silver chloride precipitate indicates a chloride content below approximately 50 ppm. google.com

Synthesis of Derivative Iridium Acetate Complexes

Building upon the core iridium acetate framework, a diverse range of derivative complexes can be synthesized through various chemical strategies, enabling the fine-tuning of their properties for specific applications.

Ligand Exchange Strategies for Functionalization

Ligand exchange is a powerful technique for modifying iridium acetate complexes. This involves the substitution of one or more ligands in the coordination sphere of the iridium center with new ligands, leading to functionalized complexes with altered electronic and steric properties. For instance, dienyl iridium acetate complexes can be synthesized by treating the corresponding halide complex with silver(I) acetate, where the acetate ligand replaces the halide. thieme-connect.de This method has been used to prepare complexes like [Ir(Me)(Cp)(OAc)(PPh3)] from [Ir(Me)(Cp)Cl(PPh3)]. thieme-connect.de The choice of solvent and reaction conditions, such as performing the reaction in the dark, can be crucial for the success of these substitution reactions. thieme-connect.de

Introduction of Diverse Ancillary and Cyclometalated Ligands

The introduction of ancillary and cyclometalated ligands is a key strategy for creating a wide array of iridium acetate derivatives with tailored photophysical and catalytic properties. Cyclometalated iridium(III) complexes, in particular, have garnered significant attention for their applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts. nih.gov

The synthesis of these complexes often involves a two-step process starting from iridium(III) chloride hydrate. nih.gov The first step is the reaction with a pyridine-based ligand to form a chloride-bridged dimer. nih.gov This is followed by a ligand exchange reaction, often mediated by a silver salt like silver triflate, to introduce the desired ancillary ligand. nih.gov Mechanochemical methods, such as ball milling, have been developed as a more rapid and environmentally friendly alternative to traditional solution-based syntheses for preparing tris-cyclometalated iridium(III) complexes. nih.gov

Structural Elucidation and Coordination Chemistry of Iridium Acetate Systems

Crystallographic Analysis of Iridium Acetate (B1210297) Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the absolute structure determination of crystalline compounds. For iridium acetate systems, this method involves irradiating a single crystal with monochromatic X-rays, typically from a source like Mo-Kα radiation (λ = 0.71073 Å), and analyzing the resulting diffraction pattern. analis.com.my The data collected on a diffractometer, such as a Bruker D8 QUEST equipped with a PHOTON III pixel array detector, allows for the precise mapping of electron density and, consequently, the positions of atoms within the crystal lattice. analis.com.my

This analysis reveals that iridium(III) acetate complexes often crystallize in various space groups, with the iridium center adopting a well-defined coordination geometry. The technique is crucial for identifying the manner in which acetate ions bind to the iridium center—whether as monodentate, bidentate, or bridging ligands. Furthermore, it confirms the presence and location of any solvent molecules, such as water of hydration, within the crystal structure. In some cases, a combined molecular replacement (MR)-SAD (single-wavelength anomalous dispersion) strategy is employed when experimental phasing alone is not successful. oup.com

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Typical Value/Description |

|---|---|

| Instrument | Bruker D8 QUEST Diffractometer |

| Radiation | Graphite-monochromated Mo-Kα (λ = 0.71073 Å) |

| Data Collection | SAINT program |

| Absorption Correction | SADABS (empirical correction) |

Insights into Iridium(III) Coordination Geometries and Bonding

Iridium, in its +3 oxidation state (a d⁶ configuration), most commonly exhibits an octahedral coordination geometry in its complexes. wikipedia.org Single-crystal X-ray studies of iridium acetate and related complexes consistently confirm this preference. analis.com.mymdpi.com The central iridium(III) ion is typically coordinated to six atoms, which can originate from acetate ligands and other ancillary ligands.

The acetate ligand can coordinate to the iridium center in several modes, but bidentate coordination through its two carboxylate oxygen atoms is common. mdpi.com This results in the formation of a stable chelate ring. The Ir-O bond lengths are a key parameter derived from crystallographic data, providing insight into the strength of the metal-ligand interaction. In heteroleptic complexes, where other ligands are present, the coordination sphere is often a distorted octahedron due to the different steric and electronic properties of the various ligands. mdpi.comrsc.org For instance, in complexes with cyclometalating ligands, the iridium(III) ion is coordinated in a bidentate fashion, leading to a distorted octahedral environment. analis.com.mymdpi.com

Spectroscopic Characterization for Structural Confirmation

While crystallography provides a static picture of the solid state, spectroscopic techniques are essential for confirming the structure in solution and providing complementary information about the ligands and their coordination to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Analysis

NMR spectroscopy is an indispensable tool for characterizing the structure of iridium acetate complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the acetate ligands and any other organic moieties present in the complex. analis.com.myresearchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Data for Iridium Complexes

| Nucleus | Typical Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~1.8 - 2.5 | Acetate (CH₃) |

| ¹H | 5.0 - 9.0 | Aromatic protons on other ligands (e.g., phenylpyridine) |

| ¹³C | ~20 - 25 | Acetate (CH₃) |

| ¹³C | ~170 - 180 | Acetate (COO) |

Vibrational Spectroscopy (e.g., FTIR) in Structural Assignments

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of iridium acetate complexes, FTIR is particularly useful for confirming the coordination of the acetate ligand to the iridium center. analis.com.my

The key diagnostic bands are the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νₐsym - νₛym) can provide information about the coordination mode of the acetate ligand. For comparison, in ionic acetates, these bands appear around 1578 cm⁻¹ and 1414 cm⁻¹, respectively. When acetate acts as a bidentate chelating ligand, the separation (Δν) is typically smaller than in the ionic form. Other bands corresponding to C-H and C-C vibrations are also observed. In more complex systems, characteristic bands for other ligands, such as C=N stretching (around 1598 cm⁻¹) and C=C stretching (around 1554 and 1400 cm⁻¹) for pyridine (B92270) and phenyl rings, can also be identified. analis.com.my The region between 1200 cm⁻¹ and 600 cm⁻¹ is known as the "fingerprint region," which contains vibrations unique to the specific compound. redalyc.org

Table 3: Key FTIR Vibrational Frequencies for Acetate Coordination

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric COO⁻ Stretch (νₐsym) | 1550 - 1650 |

| Symmetric COO⁻ Stretch (νₛym) | 1400 - 1450 |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis (e.g., LC-ESI-Q-TOF MS, HR LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) MS are particularly valuable for the characterization of iridium complexes. nih.govdiva-portal.org

ESI is a soft ionization technique that allows the analysis of intact molecular ions of coordination complexes with minimal fragmentation. researchgate.net One of the most definitive features in the mass spectrum of an iridium-containing compound is its characteristic isotopic pattern, arising from the two stable isotopes of iridium, ¹⁹¹Ir (37.3%) and ¹⁹³Ir (62.7%). scispace.comresearchgate.net This unique pattern allows for the unambiguous identification of iridium-containing species. scispace.com LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the complex, providing further structural insights and confirming the connectivity between the metal and its ligands. nih.govscispace.com

Isomerism and Stereochemical Aspects of Iridium Acetate Complexes

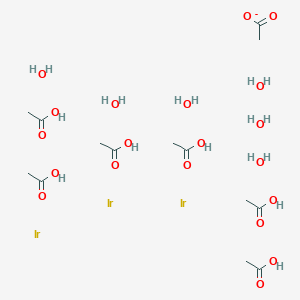

The coordination chemistry of iridium acetate systems, particularly the trinuclear oxo-centered complex [Ir₃O(CH₃COO)₆(H₂O)₃]⁺, presents a fascinating case for the study of isomerism and stereochemistry. Unlike simple mononuclear complexes where isomerism is often straightforward, the polynuclear and bridged nature of this iridium acetate cluster introduces more complex possibilities.

The fundamental structure of the [Ir₃O(CH₃COO)₆(H₂O)₃]⁺ cation is characterized by a triangular arrangement of three iridium atoms. At the center of this triangle lies a triply bridging oxo ligand (µ₃-O), and each edge of the iridium triangle is bridged by two acetate (CH₃COO⁻) ligands. The coordination sphere of each iridium atom is completed by a terminal water molecule, resulting in an octahedral geometry around each metal center.

Given this highly symmetric, bridged structure, the common forms of geometric isomerism seen in mononuclear complexes, such as cis-trans and facial-meridional (fac-mer) isomerism, are not directly applicable in the same manner. However, stereochemical variations can still be considered.

Furthermore, the coordination of the terminal water ligands could also be a source of isomerism. While in the most stable, symmetric arrangement all three water molecules are likely to be on the same side of the Ir₃ plane, it is theoretically conceivable that isomers could exist where one or more water molecules are positioned on the opposite side. Such an arrangement would significantly alter the molecule's polarity and steric profile.

It is important to note that while these isomeric forms are theoretically possible, the scientific literature does not extensively report the isolation and characterization of distinct isomers for the specific compound "Acetic acid;iridium;acetate;hexahydrate." The trinuclear oxo-centered structure appears to be thermodynamically very stable, suggesting a strong preference for a single, highly symmetric arrangement.

Table of Potential Isomeric Considerations:

| Type of Isomerism | Description in the Context of [Ir₃O(CH₃COO)₆(H₂O)₃]⁺ | Reported in Literature for this Compound |

|---|---|---|

| Ligand Disposition | Isomers arising from the arrangement of the three terminal water ligands relative to the Ir₃ plane (e.g., all on one side vs. arrangements with one or two on the opposite side). | No |

| Bridging Ligand Conformation | Conformational isomers resulting from different orientations of the six bridging acetate ligands. | No |

In the broader context of iridium chemistry, isomerism is a well-documented phenomenon. For example, mononuclear iridium(III) complexes with different ligands frequently exhibit geometric and optical isomerism, which significantly influences their physical and chemical properties, including their applications in catalysis and materials science. However, the unique structural constraints of the trinuclear oxo-centered acetate complex appear to limit the observable isomerism.

Mechanistic Investigations of Reactivity in Iridium Acetate Catalysis

Detailed Reaction Pathways in C-H Activation Catalyzed by Iridium Acetate (B1210297) Complexes

Iridium acetate complexes are pivotal catalysts in the functionalization of carbon-hydrogen (C-H) bonds, a process that offers a more atom-economical and efficient route to complex molecules. diva-portal.orgunifr.ch Understanding the detailed reaction pathways is crucial for the rational design of more effective catalysts. The catalytic cycle of C-H activation by iridium acetate often involves a series of well-defined elementary steps, including the crucial role of the acetate ligand, substrate deprotonation, migratory insertion, and elimination processes.

The acetate ligand in iridium catalysis is not merely a spectator; it actively participates in the C-H activation step. In many iridium(III)-catalyzed C-H functionalization reactions, the reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. nih.govnih.gov In this pathway, the acetate ligand acts as an internal base, facilitating the cleavage of the C-H bond by abstracting a proton. This is often referred to as an acetate-assisted pathway. researchgate.netnih.gov

The carboxylate ligand can influence the catalyst's reactivity and selectivity in several ways:

Basicity: The basicity of the carboxylate can be tuned to affect the rate of the deprotonation step.

Steric Hindrance: The size and shape of the carboxylate ligand can influence the regioselectivity of C-H activation by directing the catalyst to less sterically hindered positions.

Electronic Effects: The electronic properties of the carboxylate can modulate the electron density at the iridium center, thereby affecting its reactivity. nih.govrsc.org

Computational and experimental studies have shown that the acetate ligand can bring the substrate into close proximity to the metal center, pre-organizing the transition state for C-H activation. acs.org This multifunctional role of the acetate ligand, acting as both a directing group and a proton shuttle, is critical for the efficiency of the catalytic cycle. acs.org

Table 1: Proposed Roles of Acetate/Carboxylate Ligands in Iridium-Catalyzed C-H Activation

| Role | Mechanistic Description | Reference |

| Internal Base | Facilitates proton abstraction from the C-H bond via a Concerted Metalation-Deprotonation (CMD) pathway. | nih.govnih.gov |

| Directing Group | Orients the substrate within the coordination sphere of the iridium center to control regioselectivity. | acs.org |

| Proton Shuttle | Transfers protons during the catalytic cycle, for instance, in protodemetalation steps. | acs.org |

| Electronic/Steric Tuning | Modifies the electronic properties and steric environment of the iridium catalyst to influence reactivity and selectivity. | nih.govrsc.org |

In reactions involving substrates with N-H bonds, such as amides or anilines, the catalytic cycle often commences with the deprotonation of the N-H group by a base. This step is crucial as it generates a more nucleophilic nitrogen atom that can coordinate to the iridium center, acting as a directing group for the subsequent C-H activation. acs.org

Once the iridacycle is formed through C-H activation, the subsequent step often involves the migratory insertion of an unsaturated substrate, such as an alkene or alkyne, into the iridium-carbon bond. rsc.orgwikipedia.orgopenochem.org This step is fundamental for the formation of a new carbon-carbon bond.

The migratory insertion can proceed with different regioselectivities (e.g., 1,2-insertion or 2,1-insertion), which is influenced by the electronic and steric properties of both the substrate and the iridium complex. nih.gov For instance, in the C-H alkenylation of enamides with vinyl acetate, detailed studies have revealed a mechanism involving a 1,2-Ir-C migratory insertion. nih.gov The nature of the directing group and the substituents on the unsaturated substrate can have a significant influence on the preferred pathway of migratory insertion. rsc.org

The final steps in many iridium-catalyzed C-H functionalization cycles involve beta-hydride elimination and reductive elimination. Beta-hydride elimination is a common pathway for the decomposition of metal-alkyl complexes and involves the transfer of a hydrogen atom from the beta-carbon of the alkyl ligand to the metal center, forming a metal-hydride and an alkene. wikipedia.orgresearchgate.net This process is often reversible. acs.org In some catalytic cycles, this step is productive and leads to the desired olefinated product. Lewis acids have been shown to catalyze beta-hydride elimination from iridium(III) acetate complexes by promoting the dechelation of the acetate ligand, which opens up a coordination site necessary for the reaction. nih.gov

Mechanistic Studies of Other Catalytic Transformations

Iridium complexes, including those derived from iridium acetate, are among the most active and robust catalysts for the water oxidation reaction, a key process in artificial photosynthesis and the production of hydrogen fuel from water. rsc.orgacs.orgrsc.org The mechanism of water oxidation by iridium catalysts is complex and involves multiple proton-coupled electron transfer steps.

While Wilkinson's iridium acetate trimer has been shown to be a competent water-oxidation catalyst, its stability and the nature of the active species can depend on the primary oxidant used. rsc.org Mechanistic studies suggest that the catalytic cycle involves the formation of high-valent iridium-oxo species. mdpi.com The iridium center cycles through various oxidation states, potentially up to Ir(V) or Ir(VI), to facilitate the four-electron oxidation of two water molecules to produce dioxygen.

The acetate ligands can play a role in stabilizing the iridium center and modulating its redox properties. However, under strongly oxidizing conditions, the organic ligands, including acetate, can be susceptible to degradation. rsc.org In some systems, the molecular iridium precursor is believed to be a precatalyst that forms iridium oxide nanoparticles, which are the true catalytically active species. mdpi.com The "oxide relay" concept has also been proposed, where a carboxylate ligand facilitates O-O bond formation by providing an intramolecular nucleophilic oxygen atom. acs.org

Table 2: Key Mechanistic Steps in Iridium-Catalyzed Water Oxidation

| Step | Description | Reference |

| Catalyst Activation | The iridium precatalyst is oxidized to a higher oxidation state. | rsc.org |

| Formation of Ir-Oxo Species | Water molecules coordinate to the iridium center and are deprotonated to form iridium-oxo or iridium-hydroxo species. | mdpi.com |

| O-O Bond Formation | Two iridium-oxo species couple, or a water molecule attacks an iridium-oxo species, to form a peroxide intermediate. | acs.org |

| Oxygen Evolution | The peroxide intermediate decomposes to release molecular oxygen. | mdpi.com |

| Catalyst Regeneration | The iridium center is reduced back to its initial state, completing the catalytic cycle. | rsc.org |

Methanol (B129727) Carbonylation Reaction Mechanisms

The carbonylation of methanol to produce acetic acid is a cornerstone of industrial organic chemistry, with the iridium-catalyzed Cativa process representing a significant advancement over previous technologies. diva-portal.orgacs.orgnih.gov This process, which utilizes an iridium acetate precursor that is converted in situ to the active catalytic species, offers improved efficiency and stability. diva-portal.orgslideserve.com The catalytic cycle, operating in a homogeneous phase, involves several key mechanistic steps centered around an iridium(I) and iridium(III) redox couple.

The generally accepted mechanism for the iridium-catalyzed methanol carbonylation begins with the active catalyst, the anionic square planar complex [Ir(CO)₂I₂]⁻ (1). diva-portal.org The cycle (illustrated below) commences with the oxidative addition of methyl iodide to this Ir(I) center. Methyl iodide is generated from the reaction of methanol with hydrogen iodide, which is also present in the reaction medium. diva-portal.org

The oxidative addition step forms an octahedral Ir(III) intermediate, the fac-isomer of [Ir(CO)₂ (CH₃)I₃]⁻ (2). diva-portal.org This is a crucial step where the iridium center formally inserts into the C-I bond of methyl iodide. Following this, a ligand exchange occurs where an iodide ligand is replaced by a molecule of carbon monoxide, yielding the intermediate [Ir(CO)₃(CH₃)I₂] (4). researchgate.netnih.gov

Finally, the cycle is completed by the reductive elimination of acetyl iodide from the Ir(III) acetyl complex. diva-portal.orgstrath.ac.uk This step regenerates the active Ir(I) catalyst, [Ir(CO)₂I₂]⁻, which can then enter another catalytic cycle. The produced acetyl iodide is subsequently hydrolyzed by water present in the reaction mixture to afford the final product, acetic acid, and regenerate the hydrogen iodide co-catalyst. diva-portal.org

The efficiency of the Cativa process is enhanced by the stability of the iridium catalyst under the low water conditions used, which minimizes the water-gas shift reaction as a side reaction and reduces the formation of byproducts like propionic acid. diva-portal.orgslideserve.com

Catalytic Cycle of Methanol Carbonylation

Kinetic and Electronic Effects on Catalytic Pathways

While formal Hammett studies with extensive substituent variation and corresponding rho (ρ) values are not widely reported for iridium acetate-catalyzed C-H activation, the electronic influence of substituents on the substrate is a critical factor in determining reaction rates and regioselectivity. Studies on related iridium-catalyzed C-H functionalization reactions, such as borylation and hydrogen isotope exchange, provide significant insights into these electronic effects.

In the context of iridium-catalyzed C-H borylation of arenes, it has been observed that electron-donating groups on the aromatic substrate generally accelerate the reaction. researchgate.net This suggests that the transition state of the C-H activation step has some degree of electrophilic character, where the iridium center acts as an electrophile. researchgate.net A build-up of partial positive charge on the aromatic ring in the transition state would be stabilized by electron-donating substituents. Conversely, electron-withdrawing groups tend to disfavor the reaction. nih.gov

Similarly, in iridium-catalyzed hydrogen isotope exchange (HIE) reactions, the electronic nature of directing groups on the substrate plays a crucial role in determining the efficiency and selectivity of C-H activation. scispace.com Competition experiments have revealed a clear hierarchy of directing group ability, which is linked to their electronic properties and coordinating ability with the iridium center. nih.gov For instance, in a study on the HIE of α,β-unsaturated substrates, a Hammett plot revealed a small negative slope of -0.64, indicating that electron-donating functionalities lead to an increase in the rate of HIE. scispace.com However, the small magnitude of the rho value suggests that there is no significant build-up of charge in the rate-limiting step of this particular transformation. scispace.com

These findings collectively point towards a scenario where the C-H activation step in many iridium-catalyzed reactions is sensitive to the electronic environment of the C-H bond. The iridium center, in its catalytically active state, exhibits electrophilic behavior, and the reaction is facilitated by substrates with higher electron density at the site of C-H activation.

Table 1: Electronic Effects of Substituents on the Rate of Iridium-Catalyzed C-H Functionalization

| Substituent Type | Effect on Reaction Rate | Rationale | Reaction Type |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Accelerates | Stabilization of a partial positive charge on the arene in the electrophilic C-H activation transition state. researchgate.net | C-H Borylation, Hydrogen Isotope Exchange |

| Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | Decelerates | Destabilization of a partial positive charge on the arene in the transition state. nih.gov | C-H Borylation, Hydrogen Isotope Exchange |

Kinetic Isotope Effect (KIE) analysis is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-limiting step. By comparing the reaction rates of substrates containing a C-H bond versus a C-D (deuterium) bond, one can determine if the scission of this bond is involved in the slowest step of the reaction. A primary KIE (kH/kD) value significantly greater than 1 is indicative of the C-H bond being broken in the rate-determining step. slideserve.comwikipedia.org

In the context of iridium-catalyzed C-H activation, KIE studies have provided crucial evidence for the mechanism. For a β-selective iridium-catalyzed C-H activation and hydrogen isotope exchange process, a primary KIE value of 3.8 was measured. scispace.com This value strongly suggests that the C-H activation step is indeed involved in the rate-limiting step of the catalytic cycle. scispace.com The magnitude of this KIE is consistent with a transition state where the C-H bond is significantly weakened or broken.

The observation of a significant primary KIE in iridium-catalyzed C-H activation reactions provides strong support for mechanisms where the cleavage of the C-H bond is a kinetically significant event. This information is vital for the rational design of more efficient and selective iridium catalysts for a variety of organic transformations.

Table 2: Kinetic Isotope Effect (KIE) in Iridium-Catalyzed C-H Activation

| Reaction Type | Measured KIE (kH/kD) | Interpretation |

|---|---|---|

| β-Selective C-H Activation/Hydrogen Isotope Exchange | 3.8 scispace.com | C-H bond cleavage is part of the rate-determining step. scispace.com |

| General Iridium-Catalyzed C-H Activation | Typically > 1 diva-portal.orgresearchgate.net | Indicates that C-H bond breaking is a kinetically significant step. slideserve.com |

Theoretical and Computational Chemistry Studies of Iridium Acetate Complexes

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone for studying the electronic properties and reactivity of transition metal complexes, including those of iridium. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic structures, and reaction energetics.

DFT calculations are instrumental in determining the ground-state geometries of iridium complexes with high precision. nih.govnih.gov These calculations typically involve optimizing the molecular structure to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies have shown that DFT can predict the slightly distorted octahedral geometries characteristic of many iridium(III) complexes. nih.gov

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. In many iridium acetate (B1210297) and related complexes, the HOMO is often characterized by a mix of iridium d-orbitals and π-orbitals from the ligands. rsc.orgnih.gov Conversely, the LUMO is typically localized on the π* orbitals of the ancillary ligands. rsc.orgchemrxiv.org The energy and distribution of these orbitals are crucial in dictating the complex's electronic and photophysical properties. nih.gov The choice of functional within DFT, such as B3LYP, PBE0, or M062X, can influence the accuracy of these predictions, and comparisons with experimental data are often used to validate the chosen computational method. researchgate.netrsc.org

Below is a table showing representative calculated and experimental bond lengths for an iridium complex, illustrating the accuracy of DFT methods.

| Bond | Calculated Bond Length (Å) (B3LYP) | Experimental Bond Length (Å) (X-ray) |

| Ir-C | 2.03 | 2.01 |

| Ir-N | 2.15 | 2.13 |

| C=O | 1.22 | 1.21 |

| C-C | 1.48 | 1.49 |

This table is generated based on typical data presented in computational studies of iridium complexes.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions involving iridium complexes, thereby elucidating detailed reaction mechanisms. acs.org Researchers can model the entire catalytic cycle, identifying intermediates and, crucially, the transition states that connect them. acs.org The calculated energy barriers associated with these transition states determine the reaction's kinetics and rate-determining step. acs.orgacs.org

For example, DFT studies on iridium-catalyzed C-H activation have detailed the mechanism involving steps like N-H deprotonation, C-H activation, insertion of an alkene, and reductive elimination. acs.org Calculations revealed that the C-H activation step is often reversible and not the rate-determining step. acs.org Similarly, in iridium-catalyzed allylic substitution reactions, computational analysis has been used to understand stereoselectivity and regioselectivity by comparing the energy profiles of different diastereomeric pathways. acs.org These studies provide a molecular-level understanding that is often inaccessible through experimental methods alone.

The following table presents a simplified example of calculated free energy barriers for different steps in a hypothetical iridium-catalyzed reaction.

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |

| N-H Deprotonation | TS1 | 18.6 |

| C-H Activation | TS2 | 15.2 |

| Alkene Insertion | TS3 | 22.5 |

| Reductive Elimination | TS4 | 19.8 |

This table is illustrative of data found in DFT studies on reaction mechanisms, such as those reported in ACS Omega. acs.org

The redox behavior of iridium acetate complexes can be effectively studied using DFT. By calculating the energies of the neutral, oxidized, and reduced forms of a complex, it is possible to estimate its redox potentials. These theoretical predictions are often correlated with experimental data from techniques like cyclic voltammetry. nih.govnih.gov The calculations can also reveal how redox processes affect the electronic structure, for instance, by showing whether an oxidation or reduction is metal-centered or ligand-centered. mdpi.com

DFT calculations of frontier orbitals (HOMO and LUMO) provide direct insight into the redox properties. nih.gov The HOMO energy is related to the oxidation potential, while the LUMO energy correlates with the reduction potential. nih.gov Ligand modifications can tune these orbital energies and, consequently, the electrochemical properties of the complex. nih.gov

Ligand Field Theory (LFT) concepts can be integrated with DFT results to understand the electronic structure and bonding. DFT calculations can quantify the splitting of the iridium d-orbitals (the ligand field splitting), which is crucial for understanding the complex's stability, magnetic properties, and spectroscopic features. nih.govresearchgate.net The nature of the ligands, particularly their ability to act as σ-donors or π-acceptors/donors, directly influences the ligand field and the resulting d-orbital energies, which can be visualized and quantified through computational models. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to investigate the properties of electronic excited states. nih.govnih.govrsc.org TD-DFT allows for the calculation of electronic transition energies, which correspond to absorption and emission spectra, and provides detailed information about the nature of these transitions. inoe.roresearchgate.net

TD-DFT is a principal computational method for simulating the UV-visible absorption and photoluminescence spectra of iridium complexes. researchgate.netinoe.ro By calculating the vertical excitation energies from the optimized ground state geometry, one can predict the absorption spectrum. researchgate.net Similarly, by optimizing the geometry of the lowest triplet excited state and calculating the energy difference back to the ground state, the phosphorescence emission wavelength can be accurately estimated. rsc.org

These simulations provide a detailed assignment of the electronic transitions observed experimentally. nih.gov For many iridium complexes, the low-energy absorption bands are assigned to spin-allowed singlet metal-to-ligand charge transfer (¹MLCT) transitions, while the emissions originate from the corresponding spin-forbidden triplet (³MLCT) states. inoe.roresearchgate.net The accuracy of TD-DFT calculations allows for a direct comparison with experimental spectra, aiding in their interpretation and providing a predictive tool for designing new complexes with desired photophysical properties. nih.govinoe.ro

The table below compares experimental and TD-DFT calculated emission wavelengths for a series of iridium complexes, demonstrating the predictive power of the method.

| Complex | Experimental λem (nm) | Calculated λem (nm) (TD-DFT) |

| Complex 1 | 509 | 507 |

| Complex 2 | 515 | 512 |

| Complex 3 | 470 | 468 |

| Complex 4 | 516 | 513 |

Data is representative of findings in studies comparing experimental and TD-DFT results, such as those in RSC Advances. rsc.org

A crucial application of TD-DFT in the study of iridium complexes is the detailed analysis of Metal-to-Ligand Charge Transfer (MLCT) excited states. researchgate.netrsc.org These states are fundamental to the phosphorescence that makes these complexes valuable in applications like organic light-emitting diodes (OLEDs). researchgate.net

TD-DFT calculations can determine the character and composition of the excited states. For an MLCT transition, the analysis shows a transfer of electron density from orbitals with significant metal d-character (like the HOMO) to orbitals localized on the ligands' π* systems (like the LUMO). inoe.ronih.gov Natural Transition Orbital (NTO) analysis is often employed to provide a more compact and clear picture of the electron-hole pair that constitutes the electronic excitation. nih.gov

The accurate characterization of singlet and triplet MLCT states is essential for understanding and optimizing the performance of phosphorescent materials. researchgate.net Computational studies focus on the energy of these states, the degree of charge transfer, and the contribution of different orbitals. This detailed understanding helps in designing new ligands and complexes to tune emission colors and improve quantum efficiencies. nih.govresearchgate.net

Investigation of Energy Transfer Processes (e.g., Antenna Effect in Dyads)

Theoretical and computational chemistry plays a crucial role in elucidating the intricate mechanisms of energy transfer in iridium acetate complexes, particularly within dyad and polyad structures where these complexes can function as photosensitizers or "antennae." The "antenna effect" describes a process where a light-harvesting component (the iridium acetate complex in this context) absorbs light and efficiently transfers the excitation energy to an emissive acceptor component, often a lanthanide ion or another chromophore. This intramolecular energy transfer is a cornerstone for designing advanced materials for applications such as bio-imaging, sensing, and light-emitting devices.

Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding the fundamental principles governing these energy transfer processes. The efficiency of energy transfer is critically dependent on several factors that can be modeled and predicted computationally. These include the spectral overlap between the emission of the iridium acetate donor and the absorption of the acceptor, the distance and orientation between the donor and acceptor moieties, and the electronic coupling between them.

The primary mechanisms governing energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. Computational models can help to distinguish between these mechanisms. The Förster mechanism, a through-space dipole-dipole interaction, is highly dependent on the distance between the donor and acceptor (scaling with R-6) and the spectral overlap. In contrast, the Dexter mechanism involves a double electron exchange and requires orbital overlap between the donor and acceptor, thus being a short-range interaction.

Predictive Modeling for Optoelectronic and Photocatalytic Properties

Predictive modeling, leveraging both quantum chemical calculations and machine learning approaches, has become an indispensable tool for the rational design of iridium acetate complexes with tailored optoelectronic and photocatalytic properties. These computational methods provide insights that guide synthetic efforts towards materials with enhanced performance, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).

Rationalization of Phosphorescence Quantum Yields

The phosphorescence quantum yield (ΦP) is a critical parameter for the efficiency of iridium-based emitters in OLEDs. Computational chemistry offers a powerful framework for understanding and predicting the factors that govern ΦP. The quantum yield is determined by the competition between radiative (kr) and non-radiative (knr) decay rates from the triplet excited state to the singlet ground state.

Theoretical models, particularly those based on DFT and TD-DFT, can be used to calculate these rates. The radiative decay rate is related to the magnitude of spin-orbit coupling (SOC) between the lowest triplet (T1) and relevant singlet (Sn) excited states. Strong SOC, facilitated by the heavy iridium atom, mixes the character of these states, making the formally spin-forbidden T1 → S0 transition more allowed. Computational methods can quantify this mixing and predict the intrinsic phosphorescence lifetime.

Non-radiative decay pathways are often more complex to model but are crucial for accurately predicting ΦP. These pathways can include vibrational relaxation and intersystem crossing to non-emissive states. Computational studies can identify potential quenching pathways, such as the presence of low-lying, non-emissive metal-centered (MC) d-d excited states. The energy gap between the emissive triplet state (often of metal-to-ligand charge transfer, 3MLCT, or ligand-centered, 3LC, character) and these quenching states is a key determinant of ΦP. Rational design strategies, informed by these calculations, aim to maximize this energy gap to suppress non-radiative decay.

Furthermore, the nature and position of substituents on the ligands can significantly influence the frontier molecular orbital energies and, consequently, the photophysical properties. For instance, substitution at different positions on a phenyl ring of a ligand can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, thereby tuning the emission color and quantum yield. aber.ac.uk

Computational Design Principles for Enhanced Performance in OLEDs

Computational chemistry provides a set of design principles for optimizing the performance of iridium acetate complexes in OLEDs. aber.ac.uk These principles are derived from a deep understanding of the structure-property relationships elucidated through theoretical modeling.

Tuning Emission Color: The emission color of an iridium complex is primarily determined by the energy of its lowest triplet excited state. DFT and TD-DFT calculations can accurately predict these energies, allowing for the in silico screening of different ligand environments to achieve desired emission colors, from blue to red. nih.govrsc.org The combination of cyclometalating and ancillary ligands significantly influences the molecular orbitals and the HOMO-LUMO gap, which can be computationally tailored to achieve a specific emission wavelength. rsc.org

Enhancing Quantum Efficiency: As discussed previously, computational models can guide the design of ligands that maximize the radiative decay rate while minimizing non-radiative pathways. This includes strategies to increase the 3MLCT character of the emissive state and to destabilize potential quenching states. For cationic iridium complexes, even the choice of counter-anion has been shown to influence the phosphorescence quantum yield, a phenomenon that can be explored computationally.

Improving Charge Transport: The performance of an OLED also depends on the charge injection and transport properties of the emissive material. Computational studies can predict the ionization potentials and electron affinities of iridium complexes, which are crucial for matching the energy levels of other materials in the OLED stack to ensure efficient charge injection. Furthermore, the charge transport properties can be investigated by calculating the reorganization energies for hole and electron transfer.

Machine Learning Approaches: More recently, machine learning (ML) models have emerged as a powerful tool for accelerating the discovery of new iridium-based phosphors. kuleuven.bepsu.edu These models are trained on large datasets of known iridium complexes and their experimental properties. Once trained, they can predict key properties such as emission energy, excited-state lifetime, and quantum yield for new, hypothetical complexes with an accuracy that can be competitive with or even surpass that of traditional quantum chemical methods, but at a fraction of the computational cost. kuleuven.bepsu.edu

Interactive Data Table of Computational and Experimental Photophysical Properties of Selected Iridium(III) Complexes

| Complex | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (μs) | Reference |

|---|---|---|---|---|

| (dfdmappy)2Ir(phim) | 472 | 0.91 | 1.10 | nih.gov |

| (dfdmapypy)2Ir(phim) | 468 | 0.60 | 3.33 | nih.gov |

| (dfpypy)2IrFptz | 465 | High | Short | rsc.org |

| (Medfpypy)2IrFptz | 435 | High | Short | rsc.org |

Advanced Analytical Methodologies and Methodological Developments in Iridium Acetate Research

Development of Crystal Growth Strategies for Diffraction Studies

The successful application of single-crystal X-ray diffraction for the unambiguous determination of molecular structure is entirely dependent on the availability of high-quality single crystals. For iridium acetate (B1210297) complexes, several crystallization strategies are employed, often requiring careful optimization of various parameters. Common methods include slow evaporation, vapor diffusion, and temperature gradient methods.

The choice of solvent is a critical first step. Solvents in which the iridium acetate complex is moderately soluble are ideal candidates. The goal is to achieve a state of supersaturation slowly, allowing for ordered crystal lattice formation rather than rapid precipitation of amorphous material.

Key strategies include:

Slow Evaporation: A solution of the iridium acetate complex is prepared and left undisturbed in a vial covered with a perforated seal (e.g., parafilm). The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation over days or weeks.

Vapor Diffusion: This technique involves placing a concentrated solution of the complex in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent." The anti-solvent, in which the complex is insoluble, slowly diffuses into the solution, reducing the solubility of the complex and inducing crystallization.

Layering: A variation of diffusion where a less dense solvent is carefully layered on top of a more dense solution of the complex. Crystallization occurs at the interface as the solvents slowly mix.

Flux Growth: For complexes with high melting points or poor solubility, the flux method can be employed. This involves dissolving the iridium compound in a molten salt (the flux) at high temperatures. Slow cooling of the mixture allows for the crystallization of the desired complex. To avoid contamination, crucibles made of iridium are sometimes used, preventing the inclusion of impurities like platinum that can occur when using platinum crucibles. aps.orgsamaterials.com

The selection of a specific strategy is often empirical, requiring screening of various solvents, temperatures, and concentrations to identify optimal conditions for growing diffraction-quality crystals. researchgate.net

Table 1: Common Parameters for Crystal Growth of Iridium Complexes

In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanism, kinetics, and transient intermediates of reactions involving iridium acetate requires real-time monitoring. In-situ spectroscopic techniques are invaluable for this purpose, as they allow researchers to observe the reaction as it happens without altering the system by sampling. frontiersin.org

Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for tracking changes in chemical bonding. frontiersin.org By using an attenuated total reflection (ATR) or transmission probe inserted directly into the reaction vessel, changes in the vibrational frequencies associated with the acetate ligands (e.g., C=O and C-O stretching modes) or other functional groups can be monitored. acs.org This allows for the real-time tracking of the consumption of reactants and the formation of products and intermediates. acs.org

UV-Visible (UV-Vis) Spectroscopy: Many iridium complexes exhibit distinct electronic transitions that can be observed with UV-Vis spectroscopy. Changes in the coordination environment or oxidation state of the iridium center during a reaction often lead to shifts in the absorption spectrum. This technique can be used to monitor the progress of reactions where such chromophoric changes occur. osti.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These synchrotron-based techniques provide detailed information about the elemental composition and oxidation states of the species involved in a reaction. rsc.orgnih.gov In-situ XPS and XAS can be applied to study heterogeneous catalytic reactions involving iridium acetate, providing insights into the state of the catalyst under actual operating conditions. rsc.orgacs.org For instance, researchers have used these methods to observe changes in the iridium oxidation state during catalytic processes like the oxygen evolution reaction. nih.govacs.org

The data obtained from these in-situ methods are critical for optimizing reaction conditions, elucidating reaction mechanisms, and identifying catalytically active species.

Table 2: Application of In-Situ Spectroscopic Techniques

Electrochemical Studies of Iridium Acetate Complexes and their Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of iridium acetate complexes. researchgate.net These studies provide fundamental information about the accessibility of different oxidation states (e.g., Ir(III)/Ir(IV)) and the electronic influence of the acetate ligands on the iridium center. nih.govcmu.edu

A typical CV experiment involves dissolving the iridium complex in a suitable solvent (like acetonitrile) with a supporting electrolyte (e.g., [nBu₄N][PF₆]) and using a three-electrode system (working, counter, and reference electrodes). nih.gov As the potential is swept, the resulting current is measured, revealing the potentials at which oxidation and reduction events occur.

From these studies, key parameters can be determined:

Redox Potentials (E½): The potential at which an equal concentration of the oxidized and reduced species exists. For iridium(III) acetate, the Ir(III) to Ir(IV) oxidation potential is a key characteristic. These potentials are influenced by the nature of the ligands coordinated to the metal center. unibo.it

Electrochemical Reversibility: The stability of the complex upon oxidation or reduction. Reversible processes are indicative of a species that can be cycled between oxidation states without decomposition.

HOMO/LUMO Energy Levels: The oxidation and reduction potentials can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. researchgate.net

This information is vital for applications in photoredox catalysis and the design of materials for organic light-emitting diodes (OLEDs), where the electronic properties of the iridium complex are paramount. mdpi.comnih.gov

Table 3: Representative Electrochemical Data for Iridium(III) Complexes

Note: Potentials are highly dependent on the specific ligand environment and experimental conditions.

Application of Powder X-ray Diffraction for Material Characterization

While single-crystal XRD provides detailed structural information, powder X-ray diffraction (PXRD) is an essential technique for the routine characterization of bulk, polycrystalline samples of materials like iridium acetate hexahydrate. PXRD is used to obtain information on crystallinity, phase purity, and unit cell parameters. researchgate.net

In a PXRD experiment, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern—a plot of scattered intensity versus diffraction angle (2θ)—is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline solid. rsc.org

Key applications of PXRD in iridium acetate research include:

Phase Identification: The experimental diffraction pattern is compared to reference patterns in databases (e.g., the Powder Diffraction File from the ICDD) to confirm the identity of the synthesized material.

Purity Assessment: The presence of sharp peaks corresponding to known impurities or other crystalline phases can be readily detected.

Crystallinity Analysis: Broad, undefined humps in the diffractogram indicate the presence of amorphous (non-crystalline) material, whereas sharp, well-defined peaks are characteristic of a crystalline sample. rsc.org

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the dimensions of the unit cell of the crystal lattice.

For example, the PXRD pattern for metallic iridium shows characteristic peaks at specific 2θ values corresponding to its face-centered cubic (FCC) crystal structure. researchgate.net Similarly, a crystalline sample of an iridium acetate complex would exhibit its own unique set of diffraction peaks.

Table 4: Example PXRD Data for a Crystalline Iridium Compound (Cubic System)

Data is representative for metallic Iridium (mp-101) and serves as an illustrative example of PXRD data presentation. materialsproject.org

Q & A

Q. How can iridium-acetate hexahydrate systems be applied to non-catalytic research, such as materials science or environmental chemistry?

- Answer : Explore their use as precursors for iridium oxide thin films (via thermal decomposition) for electrocatalytic water splitting. In environmental contexts, study acetate ligand exchange with heavy metals (e.g., Pb²⁺) using XAS to assess remediation potential .

Addressing Knowledge Gaps

What unresolved questions exist regarding the proton-coupled electron transfer (PCET) behavior of iridium-acetate complexes?

Q. How can researchers systematically evaluate the environmental impact of iridium-acetate waste in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.